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Compound of Interest

Compound Name: Asaraldehyde (Standard)

Cat. No.: B486007

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of asaraldehyde, also known as 2,4,5-trimethoxybenzaldehyde. The
information is compiled from various scientific databases and publications to serve as a
detailed resource for professionals in research and drug development.

Chemical Identity and Physical Properties

Asaraldehyde is a naturally occurring benzaldehyde derivative found in various plants. It
presents as a beige or off-white crystalline powder.

Table 1: Physical and Chemical Properties of Asaraldehyde
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Property Value Source(s)
Molecular Formula C10H1204 [1112][3]
Molecular Weight 196.20 g/mol [1][2]
CAS Number 4460-86-0
Appearance Beige powder, Off-white crystal
Melting Point 109 - 115 °C (228 - 239 °F)
Boiling Point 334.7 £ 37.0 °C at 760 mmHg
~140 °C (sublimes at 4 mmHg)
Density 1.1-1.133 g/cm3
Flash Point 149 °C
Vapor Pressure 0.00113 mmHg
Refractive Index 1.524
UV max (Amax) 236, 275, 342 nm
Table 2: Solubility of Asaraldehyde
Solvent Solubility Temperature Source(s)
DMSO 30 mg/mL Room Temperature
DMF 25 mg/mL Room Temperature
Ethanol 10 mg/mL Room Temperature
Ethyl Ether Soluble Not Specified
Chloroform Soluble Not Specified
Ligroin Soluble Not Specified
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Chemical and Spectral Properties
Chemical Stability and Reactivity

Asaraldehyde is generally stable under normal laboratory conditions. However, it is sensitive to
light and may form explosive peroxides upon prolonged exposure to air. It is incompatible with
strong oxidizing agents. Hazardous decomposition products include carbon monoxide and
carbon dioxide.

Spectral Data

Infrared (IR) Spectroscopy: The FT-IR spectrum of asaraldehyde has been experimentally
recorded. Key absorptions are characteristic of its functional groups. The strong carbonyl
(C=0) stretching vibration for an aromatic aldehyde is typically observed around 1705 cm~1.
Aldehydic C-H stretching absorptions are expected between 2700-2760 and 2800-2860 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» 'H NMR: The aldehyde proton typically appears as a singlet in the highly deshielded region
of the spectrum. Protons on the aromatic ring and the methoxy groups will have
characteristic shifts and coupling patterns.

e 13C NMR: The carbonyl carbon of the aldehyde group gives a characteristic signal in the 190-
215 ppm range. Signals for the aromatic and methoxy carbons are also observed.

Mass Spectrometry (MS): The mass spectrum of asaraldehyde shows a molecular ion peak
corresponding to its molecular weight (196.20 g/mol ). Common fragmentation patterns can be
observed, providing structural information.

Experimental Protocols

The following are generalized protocols for determining the key physical properties of a solid
compound like asaraldehyde.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature
range over which it melts.
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Sample Preparation: Ensure the asaraldehyde sample is completely dry and finely
powdered.

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small
amount. Invert the tube and tap it gently to pack the solid into the sealed end to a height of 2-
3 mm.

Measurement: Place the loaded capillary tube into a melting point apparatus. Heat the
sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating
rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid (completion
of melting). This range is the melting point.

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's

solubility in various solvents.

Preparation: Place approximately 25 mg of asaraldehyde into a small test tube.

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMSO) in small
portions.

Mixing: After each addition, shake the tube vigorously, ensuring the temperature remains
constant (room temperature).

Observation: If the compound dissolves completely, it is recorded as "soluble™ in that solvent.
If not, it is "insoluble” or "slightly soluble.” For water-soluble compounds, the pH can be
tested with litmus paper to identify acidic or basic properties.

Infrared Spectrum Acquisition (KBr Pellet Method)

This technique is used to obtain the IR spectrum of a solid sample by dispersing it in a solid

matrix that is transparent to infrared radiation.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b486007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Grind approximately 1 mg of dry asaraldehyde with 100-200 mg of dry,
IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is formed.

o Pellet Formation: Place the powdered mixture into a pellet-forming die. Apply high pressure
(e.g., 8 tons) using a hydraulic press to form a thin, transparent, or translucent disc.

e Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FT-
IR spectrometer.

o Data Acquisition: Obtain a background spectrum of the empty spectrometer. Then, acquire
the IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400
cm™1).

Biological Activity and Signaling Pathways

Asaraldehyde has demonstrated notable biological activities, making it a compound of interest
in drug discovery.

COX-2 Inhibition

Asaraldehyde is a natural inhibitor of cyclooxygenase-2 (COX-2), exhibiting a 17-fold selectivity
over COX-1. This selective inhibition is a valuable property for the development of anti-
inflammatory agents with potentially fewer gastrointestinal side effects than non-selective
NSAIDs.

Role in Osteogenic Differentiation

Asaraldehyde enhances the osteogenic differentiation of human periodontal ligament stem
cells. This effect is mediated through the activation of the ERK/p38 Mitogen-Activated Protein
Kinase (MAPK) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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